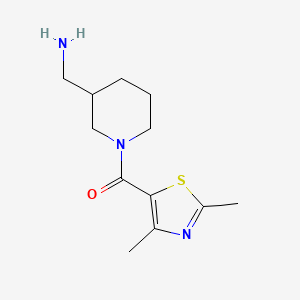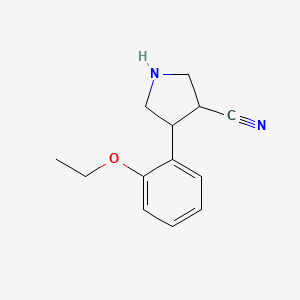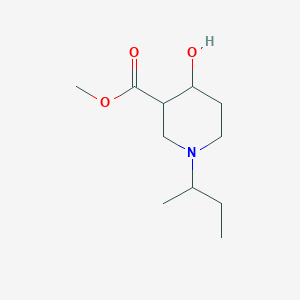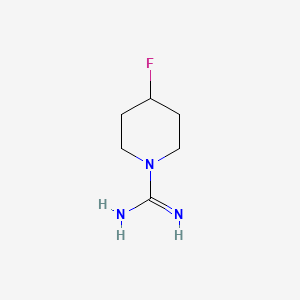
2-Chloro-1-(3-(fluoromethyl)pyrrolidin-1-yl)ethan-1-one
Descripción general
Descripción
2-Chloro-1-(3-(fluoromethyl)pyrrolidin-1-yl)ethan-1-one, also known as 2C-F, is a novel synthetic compound that has recently gained attention in the scientific community due to its potential applications in the laboratory. It belongs to the family of phenethylamines, a class of compounds that are known for their psychoactive effects. 2C-F has been studied for its pharmacological properties, including its ability to act as an agonist at serotonin and norepinephrine receptors, as well as its potential use as an anesthetic.
Aplicaciones Científicas De Investigación
2-Chloro-1-(3-(fluoromethyl)pyrrolidin-1-yl)ethan-1-one has been studied extensively in the laboratory due to its potential applications in scientific research. It has been used to study the effects of serotonin and norepinephrine on behavior and cognition, as well as its potential use as an anesthetic. Additionally, 2-Chloro-1-(3-(fluoromethyl)pyrrolidin-1-yl)ethan-1-one has been used to study the effects of serotonin and norepinephrine on the cardiovascular system, as well as its potential use as an antidepressant.
Mecanismo De Acción
2-Chloro-1-(3-(fluoromethyl)pyrrolidin-1-yl)ethan-1-one acts as an agonist at serotonin and norepinephrine receptors. It binds to these receptors and activates them, leading to an increase in the release of these neurotransmitters. Additionally, 2-Chloro-1-(3-(fluoromethyl)pyrrolidin-1-yl)ethan-1-one has been found to inhibit the reuptake of serotonin and norepinephrine, leading to an increase in their concentrations in the synaptic cleft.
Biochemical and Physiological Effects
2-Chloro-1-(3-(fluoromethyl)pyrrolidin-1-yl)ethan-1-one has been found to have a variety of biochemical and physiological effects. It has been found to increase heart rate and blood pressure, as well as to induce vasoconstriction. Additionally, 2-Chloro-1-(3-(fluoromethyl)pyrrolidin-1-yl)ethan-1-one has been found to increase levels of serotonin and norepinephrine in the brain, as well as to increase levels of dopamine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-1-(3-(fluoromethyl)pyrrolidin-1-yl)ethan-1-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize in high yields, and it is relatively stable. Additionally, it has been found to have a relatively low toxicity. However, there are some limitations to its use in laboratory experiments. 2-Chloro-1-(3-(fluoromethyl)pyrrolidin-1-yl)ethan-1-one is a Schedule I compound, meaning that it is illegal to possess or use in the United States. Additionally, it has been found to have a relatively short duration of action, making it difficult to study its effects over a long period of time.
Direcciones Futuras
There are several potential future directions for research on 2-Chloro-1-(3-(fluoromethyl)pyrrolidin-1-yl)ethan-1-one. One potential direction is to further explore its potential use as an anesthetic. Additionally, further research could be done to explore its potential use as an antidepressant. Additionally, further research could be done to explore the effects of 2-Chloro-1-(3-(fluoromethyl)pyrrolidin-1-yl)ethan-1-one on the cardiovascular system, as well as its potential use as an anti-inflammatory agent. Finally, further research could be done to explore the potential use of 2-Chloro-1-(3-(fluoromethyl)pyrrolidin-1-yl)ethan-1-one in the treatment of neurological disorders such as Parkinson’s disease and Alzheimer’s disease.
Propiedades
IUPAC Name |
2-chloro-1-[3-(fluoromethyl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClFNO/c8-3-7(11)10-2-1-6(4-9)5-10/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGIZBQXSACKTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CF)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(3-(fluoromethyl)pyrrolidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![N-(Methylsulfonyl)-N-[3-(methylthio)phenyl]glycine](/img/structure/B1476535.png)

![3-(cyclopropylmethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1476538.png)

